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Compound of Interest

Compound Name:
3-Oxocyclopent-1-enecarboxylic

acid

Cat. No.: B010569 Get Quote

This technical guide provides a comprehensive overview of 3-Oxocyclopent-1-enecarboxylic
acid, a molecule of interest in organic synthesis and potential pharmaceutical development.

The document is intended for researchers, scientists, and professionals in the field of drug

development, offering detailed information on its physicochemical properties, spectroscopic

characteristics, and a plausible biological context.

Physicochemical Properties
3-Oxocyclopent-1-enecarboxylic acid, with the chemical formula C6H6O3, is a

cyclopentenone derivative featuring a carboxylic acid functional group. This combination of a

reactive α,β-unsaturated ketone system and a carboxylic acid moiety makes it a versatile

building block in organic synthesis.

Quantitative Data Summary
The following table summarizes the key quantitative data for 3-Oxocyclopent-1-
enecarboxylic acid. Due to the limited availability of experimental data for this specific

molecule in the public domain, some properties are predicted or inferred from structurally

related compounds.
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Property Value Source/Method

Molecular Weight 126.11 g/mol Calculated

Chemical Formula C6H6O3 -

CAS Number 108384-36-7 -

Physical Form Solid or Liquid Commercial Supplier Data

Purity >95% Commercial Supplier Data

Melting Point Not available -

Boiling Point Not available -

pKa ~4-5
Predicted (based on similar

carboxylic acids)

Experimental Protocols
Detailed experimental data for the synthesis and spectroscopic analysis of 3-Oxocyclopent-1-
enecarboxylic acid are not readily available in peer-reviewed literature. However, the

following section provides generalized protocols based on standard organic chemistry

techniques and data for closely related structures.

Synthesis
A plausible synthetic route to 3-Oxocyclopent-1-enecarboxylic acid could involve the

oxidation of a suitable precursor. For instance, a synthetic protocol for a related compound,

methyl 2-bromo-3-oxocyclopent-1-ene-1-carboxylate, involves the oxidation of the

corresponding cyclopentene derivative. A similar approach could likely be adapted for the

synthesis of the title compound.

Hypothetical Synthesis Workflow:
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Synthesis of 3-Oxocyclopent-1-enecarboxylic Acid (Hypothetical)

Cyclopentene Precursor

Allylic Oxidation

Oxidizing Agent (e.g., SeO2, CrO3)

Hydrolysis (if starting from an ester)

Introduction of Oxo and Carboxyl Groups

3-Oxocyclopent-1-enecarboxylic Acid

Acid/Base Catalysis

Click to download full resolution via product page

Caption: Hypothetical workflow for the synthesis of 3-Oxocyclopent-1-enecarboxylic acid.

Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl

proton, the allylic protons, and the acidic proton of the carboxylic acid. The vinyl proton would

appear in the downfield region (δ 6.0-7.5 ppm). The allylic protons would be expected in the

range of δ 2.0-3.0 ppm. The carboxylic acid proton would typically be a broad singlet in the

far downfield region (δ 10-13 ppm).

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the carbonyl

carbon of the ketone (δ > 190 ppm), the carbonyl carbon of the carboxylic acid (δ 165-185

ppm), and the sp² hybridized carbons of the double bond (δ 120-150 ppm).
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2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-Oxocyclopent-1-enecarboxylic acid would be characterized by several

key absorption bands. A very broad absorption between 2500 and 3300 cm⁻¹ would be

indicative of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O stretch of the

carboxylic acid would appear around 1710-1760 cm⁻¹. The C=O stretch of the α,β-unsaturated

ketone is expected around 1685-1715 cm⁻¹. The C=C double bond stretch would be observed

in the 1600-1680 cm⁻¹ region.[1][2]

2.2.3. Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 126. Subsequent

fragmentation could involve the loss of water (m/z = 108), the carboxyl group (m/z = 81), or

other characteristic fragments.

Biological Context and Signaling Pathways
While there is no direct evidence for the biological activity of 3-Oxocyclopent-1-enecarboxylic
acid, its structural features are present in molecules with known pharmacological effects.

Specifically, the presence of a carboxylic acid group is common in non-steroidal anti-

inflammatory drugs (NSAIDs). These drugs often target the cyclooxygenase (COX) enzymes,

which are central to the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway
Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and

fever. The synthesis of prostaglandins begins with the release of arachidonic acid from cell

membranes. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2),

which is a precursor to other prostaglandins. NSAIDs inhibit the activity of COX enzymes,

thereby reducing the production of prostaglandins and mitigating inflammation and pain. Given

its structure, 3-Oxocyclopent-1-enecarboxylic acid could potentially interact with this

pathway.
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Caption: Simplified diagram of the prostaglandin synthesis pathway.

This guide provides a foundational understanding of 3-Oxocyclopent-1-enecarboxylic acid
based on available data and established chemical principles. Further experimental

investigation is required to fully elucidate its properties and potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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